molecular formula C20H20N4O3S2 B2361997 N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877652-71-6

N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2361997
CAS No.: 877652-71-6
M. Wt: 428.53
InChI Key: QGNLDCGUQUXCDP-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Several derivatives of thieno[3,2-d]pyrimidines have been synthesized and evaluated for their anticancer activities. For instance, 5-methyl-4-phenyl thiazole derivatives, including thioacetamides, were investigated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines, showing selective cytotoxicity and apoptosis induction capabilities (Evren et al., 2019). Another study reported the synthesis of thieno[3,4-d]pyrimidin-4-one derivatives as potential antimicrobial agents that also showed promising biological activity, which could imply potential for anticancer applications (El Azab & Abdel-Hafez, 2015).

Antimicrobial Applications

Novel thiazolidinone derivatives containing the thieno[d]pyrimidine moiety were synthesized and displayed significant antimicrobial activity against various bacterial and fungal strains, indicating the versatility of thieno[3,2-d]pyrimidine derivatives in combating microbial infections (El Azab & Elkanzi, 2014).

CNS Depressant Activity

The central nervous system depressant activity of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives was explored, revealing marked sedative actions. This suggests the potential of thieno[3,2-d]pyrimidin derivatives in developing new CNS depressants (Manjunath et al., 1997).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-13-11-16(23-27-13)22-17(25)12-29-20-21-15-8-10-28-18(15)19(26)24(20)9-7-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNLDCGUQUXCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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